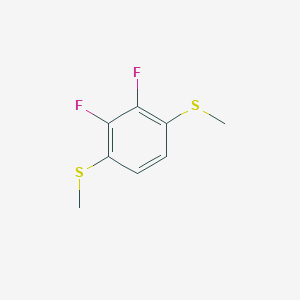

(2,3-Difluoro-1,4-phenylene)bis(methylsulfane)

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1,4-bis(methylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2S2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBIWARSDWWWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)SC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 1,4 Phenylene Bis Methylsulfane and Its Precursors

Strategies for Regioselective Synthesis of Fluorinated Aryl Intermediates

The precise placement of iodine atoms on the difluorobenzene scaffold is paramount for the successful synthesis of the target molecule. This section examines the methodologies aimed at achieving the desired 2,3-difluoro-1,4-diiodo substitution pattern.

Directed Electrophilic Aromatic Iodination of Difluorobenzene Derivatives

The introduction of iodine to the 1,2-difluorobenzene (B135520) ring is governed by the principles of electrophilic aromatic substitution, where the fluorine atoms, despite being deactivating, direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.comscienceinfo.commasterorganicchemistry.comleah4sci.com

Direct iodination of aromatic compounds often requires the use of an iodinating agent in the presence of an activating acid or an oxidizing agent to generate a more potent electrophilic iodine species. researchgate.netorganic-chemistry.org Common reagents for this purpose include N-iodosuccinimide (NIS) in conjunction with a strong acid, or iodine in the presence of an oxidizing agent like nitric acid, periodic acid, or sodium periodate. researchgate.netresearchgate.netorgsyn.orgnih.gov

Table 1: General Conditions for Electrophilic Aromatic Iodination

| Reagent System | Acid/Oxidizing Agent | Typical Solvent | Temperature | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Acetonitrile | Room Temperature | |

| N-Iodosuccinimide (NIS) | Sulfuric acid | Sulfuric acid | 0-20 °C | researchgate.net |

| Iodine (I₂) | Periodic acid dihydrate/Sulfuric acid | Acetic acid | 65-70 °C | orgsyn.org |

| Iodine (I₂) | Iodic acid/Sulfuric acid | Acetic acid/Acetic anhydride | 5-50 °C | nih.gov |

| Iodine (I₂) | Sodium periodate/Sulfuric acid | Acetic acid/Acetic anhydride | Room Temperature | nih.gov |

The regiochemical outcome of the electrophilic iodination of 1,2-difluorobenzene is directed by the electronic properties of the fluorine substituents. Fluorine is an electronegative element and thus deactivates the aromatic ring towards electrophilic attack through a negative inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic pi-system through a positive resonance effect (+R). masterorganicchemistry.comscienceinfo.comchemistrysteps.com

This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom. When an electrophile attacks these positions, a resonance structure can be drawn where the positive charge of the carbocation intermediate (the sigma complex) is located on the carbon atom bearing the fluorine. This allows the fluorine to donate a lone pair, forming a pi bond and creating an additional, more stable resonance contributor where all atoms (except hydrogen) have a full octet. masterorganicchemistry.com In the case of 1,2-difluorobenzene, the positions para to each fluorine atom are the C4 and C5 positions, and the positions ortho are C3 and C6. The observed preference for substitution at the 4-position (para to one fluorine and meta to the other) is a result of the cumulative directing effects of both fluorine atoms.

Alternative Routes to 2,3-Difluoro-1,4-diiodobenzene (B59384)

An alternative and highly regioselective method for the synthesis of polyhalogenated aromatic compounds involves directed ortho-metalation followed by quenching with an electrophile. A documented synthesis of a related compound, 2,4-dibromo-1,5-difluoro-3-iodobenzene, showcases the utility of this approach. vanderbilt.edu This strategy takes advantage of the ability of certain directing groups to facilitate deprotonation at the adjacent ortho position by an organolithium reagent. The resulting aryllithium species can then react with an iodine source, such as molecular iodine (I₂), to introduce an iodine atom with high precision.

In a specific example, 1,3-difluoro-4,6-dihalobenzenes were successfully converted to their corresponding 5-iodo derivatives in excellent yields (>95%) through LDA-lithiation followed by iodination. vanderbilt.edu This suggests a viable, though not directly documented for the target molecule, pathway to 2,3-Difluoro-1,4-diiodobenzene, potentially starting from 1,2-difluorobenzene and proceeding through a sequential lithiation and iodination process.

Carbon-Sulfur Bond Formation in the Synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane)

With the precursor 2,3-Difluoro-1,4-diiodobenzene in hand, the final step involves the formation of two carbon-sulfur bonds to introduce the methylthio groups.

Copper-Catalyzed Cross-Coupling Approaches (Ullmann-Type Reactions)

The formation of aryl thioethers from aryl halides is commonly achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions. These reactions typically involve the coupling of an aryl halide with a thiol or a thiolate salt in the presence of a copper catalyst.

While a specific protocol for the synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is not explicitly detailed in the surveyed literature, the general parameters for such transformations are well-established. The reaction would involve treating 2,3-Difluoro-1,4-diiodobenzene with a methylthiolating agent, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base. A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is a common catalyst. The reaction may also be facilitated by the use of a ligand to stabilize the copper catalyst and enhance its reactivity.

Table 2: General Parameters for Ullmann-Type C-S Coupling

| Component | Example | Role |

| Aryl Halide | 2,3-Difluoro-1,4-diiodobenzene | Electrophile |

| Sulfur Nucleophile | Sodium thiomethoxide, Methyl mercaptan + Base | Nucleophile |

| Copper Catalyst | Copper(I) iodide (CuI), Copper(I) bromide (CuBr) | Catalyst |

| Ligand (optional) | 1,10-Phenanthroline, L-proline | Accelerates reaction, improves yield |

| Base | Potassium carbonate, Cesium carbonate | Deprotonates thiol |

| Solvent | DMF, DMSO, Dioxane | Reaction medium |

| Temperature | 80-150 °C | Provides activation energy |

The mechanism of the Ullmann condensation for C-S bond formation is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate and subsequent reductive elimination to yield the aryl thioether and regenerate the Cu(I) catalyst.

Palladium-Catalyzed C-S Bond Formation Methodologies

Beyond the use of dimethyl disulfide, other sulfur sources can be employed in palladium-catalyzed reactions to form the desired thioether linkages. A common alternative involves the use of a thiol, such as methanethiol, or its corresponding salt, sodium thiomethoxide. These reagents are highly effective but can be more challenging to handle due to the high volatility and toxicity of methanethiol.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Thiolate Binding: The thiolate (RS⁻) displaces the halide on the palladium center.

Reductive Elimination: The aryl and thio groups couple, forming the aryl thioether (Ar-SR) and regenerating the Pd(0) catalyst.

The use of different ligands, such as Josiphos or Buchwald's biaryl phosphine (B1218219) ligands, can significantly enhance the efficiency and scope of these reactions.

Nucleophilic Substitution Routes to Thioether Linkages

An alternative to metal-catalyzed methods is the nucleophilic aromatic substitution (SₙAr) reaction. This approach is particularly well-suited for electron-deficient aromatic rings, such as those containing multiple fluorine atoms. For the synthesis of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), a suitable precursor would be 1,2,3,4-tetrafluorobenzene.

In this reaction, the fluorine atoms activate the benzene (B151609) ring towards nucleophilic attack. A strong sulfur nucleophile, such as sodium thiomethoxide (NaSMe), can displace two of the fluorine atoms to form the desired product. The reaction typically proceeds in a polar aprotic solvent like DMF or DMSO. nih.gov

The regioselectivity of the substitution is governed by the electronic effects of the fluorine substituents. In 1,2,3,4-tetrafluorobenzene, the positions para to other fluorine atoms are activated, leading to the substitution at the 1 and 4 positions. The reaction generally requires elevated temperatures to proceed at a reasonable rate.

Purification and Isolation Techniques for Synthetic Products

Following the synthesis, the crude product mixture containing (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), unreacted starting materials, catalyst residues, and byproducts must be purified. A multi-step approach is typically employed to isolate the product in high purity.

Work-up: The reaction mixture is first cooled and then quenched, often with water or a dilute aqueous acid. The product is then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.

Filtration: If a heterogeneous catalyst was used, or if catalyst residues have precipitated, the mixture is filtered. For palladium residues, filtration through a pad of Celite or silica (B1680970) gel can be effective.

Chromatography: The primary method for purifying the crude product is column chromatography on silica gel. A gradient of nonpolar to moderately polar solvents, such as a hexane/ethyl acetate mixture, is used to elute the components. The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the desired product, leaving more polar impurities on the column.

Recrystallization or Distillation: Depending on the physical properties of the final compound, further purification can be achieved through recrystallization from a suitable solvent system or by distillation if the compound is a liquid with a suitable boiling point.

The purity of the final isolated product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of various NMR experiments, including ¹H, ¹⁹F, and ¹³C NMR, as well as advanced two-dimensional techniques, a complete assignment of the atomic connectivity and spatial arrangement of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) provides critical information regarding the chemical environment of the hydrogen atoms within the molecule. The spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

Due to the substitution pattern on the benzene (B151609) ring, the two aromatic protons are in different chemical environments and are expected to appear as distinct signals. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the methylsulfane groups. The coupling between these adjacent aromatic protons would likely result in a doublet of doublets splitting pattern for each, providing further structural confirmation.

The six protons of the two methylsulfane (-SCH₃) groups are chemically equivalent due to free rotation around the C-S bonds. Therefore, they are expected to give rise to a single, sharp singlet in the ¹H NMR spectrum. The chemical shift of this singlet would be in the typical range for methyl groups attached to a sulfur atom.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic CH | Dependent on specific electronic environment | d or dd |

| Aromatic CH | Dependent on specific electronic environment | d or dd |

| -SCH₃ | ~2.0 - 3.0 | s |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Electronic Environment Probing

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine atoms. For (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), the two fluorine atoms are attached to the same aromatic ring.

Given their positions at the 2- and 3-positions, they are in distinct chemical environments relative to the methylsulfane groups. This would likely lead to two separate signals in the ¹⁹F NMR spectrum. The chemical shifts of these signals will be indicative of the electron density around each fluorine nucleus. Furthermore, coupling between the two fluorine atoms (¹⁹F-¹⁹F coupling) and coupling to the adjacent aromatic protons (¹⁹F-¹H coupling) would provide valuable information for the complete assignment of the aromatic system.

| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic C-F | Dependent on specific electronic environment | d or dd |

| Aromatic C-F | Dependent on specific electronic environment | d or dd |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. For (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), a total of five distinct carbon signals are anticipated in the proton-decoupled spectrum, corresponding to the four unique aromatic carbons and the equivalent methyl carbons.

The two carbon atoms directly bonded to the fluorine atoms will exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for assigning these signals. The chemical shifts of the aromatic carbons will be influenced by the substituents, with the carbons bearing fluorine atoms appearing at lower field (higher ppm values) and those bearing the methylsulfane groups at higher field. The two methyl carbons of the methylsulfane groups are equivalent and will produce a single signal in the aliphatic region of the spectrum.

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| Aromatic C-F | ~150 - 170 | Large ¹JCF coupling |

| Aromatic C-F | ~150 - 170 | Large ¹JCF coupling |

| Aromatic C-S | ~120 - 140 | Smaller JCF coupling |

| Aromatic C-S | ~120 - 140 | Smaller JCF coupling |

| Aromatic C-H | ~110 - 130 | Smaller JCF coupling |

| Aromatic C-H | ~110 - 130 | Smaller JCF coupling |

| -SCH₃ | ~15 - 25 | No |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Conformational Studies

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) would definitively establish the connectivity between the aromatic protons. HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments would provide correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of different nuclei. This would be particularly useful for determining the preferred conformation of the methylsulfane groups relative to the aromatic ring and the fluorine substituents.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the molecular formula of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) with the molecular formula C₈H₈F₂S₂, the calculated exact mass can be compared to the experimentally determined mass. A close match between these values would provide strong evidence for the proposed molecular formula.

Fragmentation Pathways of Fluorinated Phenyl Bis(methylsulfanes)

Detailed experimental studies on the mass spectrometric fragmentation pathways of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) have not been reported in peer-reviewed literature. To determine these pathways, an electron ionization mass spectrometry (EI-MS) or other tandem mass spectrometry techniques would be required. Such an analysis would typically involve the identification of the molecular ion peak (M+) and subsequent daughter ions.

Hypothetical fragmentation for this molecule, based on the general principles of mass spectrometry for analogous organosulfur and fluorinated aromatic compounds, would likely involve:

Loss of a methyl radical (•CH₃): A common initial fragmentation for methylthioethers, leading to the formation of a [M - 15]⁺ ion.

Loss of a thiomethyl radical (•SCH₃): Cleavage of the C-S bond could result in a [M - 47]⁺ ion.

Sequential loss of both methyl or thiomethyl groups.

Rearrangement reactions: Fluorinated aromatic rings can undergo complex rearrangements upon ionization.

Without experimental data, a definitive fragmentation scheme cannot be constructed.

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available crystal structure for (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) in crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Therefore, a detailed analysis based on experimental X-ray diffraction data is not possible.

Analysis of Molecular Geometry and Conformation

An experimental determination of the molecular geometry, including bond lengths, bond angles, and dihedral angles for (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), is contingent on successful single-crystal X-ray diffraction analysis. Such data would reveal the precise orientation of the two methylsulfane (-SCH₃) groups relative to the difluorinated benzene ring. Key parameters that would be determined include:

C-F, C-C, C-S, and S-CH₃ bond lengths.

Angles within the benzene ring and involving the substituents.

The dihedral angles describing the rotation of the methyl groups and the entire methylsulfane substituents with respect to the aromatic ring.

Intermolecular Interactions and Packing Arrangements in Crystal Lattices

The study of intermolecular interactions and crystal packing requires crystallographic data. If a crystal structure were available, one could analyze the forces that govern the solid-state assembly of the molecules. Potential interactions could include:

van der Waals forces: Dominant nonspecific interactions.

Dipole-dipole interactions: Arising from the polar C-F and C-S bonds.

C-H···F or C-H···S hydrogen bonds: Weak non-covalent interactions.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Band Assignments

Published Infrared (IR) and Raman spectra for (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) are not available. A vibrational analysis would identify characteristic frequencies for the functional groups present in the molecule.

Based on known data for related compounds, the following table outlines the expected regions for key vibrational modes.

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 | Typically weak to medium intensity. |

| C-H stretch (methyl) | 3000 - 2850 | 3000 - 2850 | Multiple bands expected (symmetric/asymmetric). |

| C=C stretch (aromatic) | 1620 - 1450 | 1620 - 1450 | Multiple bands, characteristic of the phenyl ring. |

| C-H bend (methyl) | 1470 - 1370 | 1470 - 1370 | Symmetric and asymmetric bending modes. |

| C-F stretch | 1350 - 1100 | 1350 - 1100 | Strong intensity in IR due to high polarity. |

| C-S stretch | 750 - 600 | 750 - 600 | Can be weak and difficult to assign definitively. |

Table 1. Predicted Vibrational Modes for (2,3-Difluoro-1,4-phenylene)bis(methylsulfane)

Without experimental spectra, precise band assignments and a full interpretation of the molecule's vibrational characteristics remain speculative.

Reactivity and Derivatization Chemistry

Oxidation Reactions of Sulfide (B99878) Moieties

There is no available scientific literature detailing the oxidation reactions of the sulfide moieties in (2,3-Difluoro-1,4-phenylene)bis(methylsulfane).

Selective Oxidation to Sulfoxides and Sulfones

No specific examples or methods for the selective oxidation of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) to its corresponding sulfoxides or sulfones have been reported.

Reagents and Conditions for Controlled Oxidation States

Information regarding the specific reagents and conditions required for the controlled oxidation of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is not available in the searched scientific literature.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

There are no documented studies on the nucleophilic aromatic substitution reactions of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane).

Exchange of Fluorine Atoms with Various Nucleophiles

No experimental data has been found describing the displacement of the fluorine atoms on the phenyl ring of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) by any nucleophiles.

Regioselectivity and Electronic Effects of Substituents on SNAr

A discussion on the regioselectivity and the electronic influence of the methylthio and fluoro substituents on SNAr reactions for this specific compound is not possible due to the lack of empirical data.

Carbon-Sulfur Bond Cleavage Reactions

No information is available in the scientific literature regarding carbon-sulfur bond cleavage reactions for (2,3-Difluoro-1,4-phenylene)bis(methylsulfane).

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. The most common reactions, such as Suzuki and Stille couplings, typically require an aryl halide (Br, I) or triflate as a coupling partner. The subject compound, (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), lacks these conventional functional groups for direct coupling. The C-F bonds are generally unreactive under standard cross-coupling conditions. Therefore, derivatization of the aromatic ring to introduce a more suitable leaving group would be necessary to engage in these transformations.

Should a derivative of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) bearing a bromo or iodo substituent be prepared, a wide range of palladium-catalyzed cross-coupling reactions would become accessible.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is renowned for its mild conditions and tolerance of diverse functional groups. mdpi.com A hypothetical brominated derivative of the title compound could be coupled with various boronic acids to introduce new aryl or alkyl substituents.

The Stille cross-coupling utilizes organotin reagents. It is also a versatile method, and in some cases, its effectiveness can be compared with Suzuki coupling, with factors like steric hindrance sometimes influencing one reaction more than the other. rsc.orgresearchgate.net

The table below summarizes typical conditions for these reactions, which could be adapted for a halogenated derivative of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane).

| Reaction | Catalyst | Ligand (if separate) | Base | Solvent | Typical Temperature |

| Suzuki-Miyaura mdpi.comresearchgate.netnih.gov | Pd(OAc)₂, PdCl₂(dppf), Pd(dtbpf)Cl₂ | XPhos, PPh₃ | K₂CO₃, CsF, Et₃N | Toluene, THF, Water (micellar) | Room Temp. to Reflux |

| Stille rsc.orgresearchgate.net | Pd(OAc)₂, Pd(PPh₃)₄ | XPhos, AsPh₃ | CsF, LiCl (additive) | Toluene, Dioxane | High Temperature (e.g., 100 °C) |

This table presents generalized conditions and would require optimization for a specific substrate.

Beyond palladium catalysis with organoboron or organotin reagents, coupling reactions can also be achieved with other organometallic partners, such as Grignard reagents (organomagnesium). Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative. nih.gov These reactions can facilitate the dicarbofunctionalization of molecules. nih.gov For a suitably derivatized (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), an iron-catalyzed multicomponent radical cross-coupling could potentially be employed to introduce new alkyl or aryl groups from readily available Grignard reagents and alkyl halides. nih.gov

Polymerization and Oligomerization via Functional Group Transformation

The bifunctional nature of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) makes it a potential monomer for the synthesis of polymers and oligomers. However, the methylthioether groups are not typically reactive in common polymerization reactions. Therefore, transformation into more suitable functional groups is a prerequisite for its use in polymer synthesis.

Poly(phenylene thioether)s (PPTs) are high-performance polymers known for their thermal stability and chemical resistance. A common synthetic route involves the reaction of a dihaloaromatic compound with sodium sulfide. An alternative approach involves the oxidative polymerization of thiophenols.

To utilize (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) as a monomer for PPTs, the methylsulfane groups (-SMe) would first need to be converted to thiol groups (-SH) to yield (2,3-Difluoro-1,4-phenylene)dithiol. This dithiol could then be polymerized with a dihaloaromatic monomer. The mechanism for the formation of poly(thio-1,4-phenylene) (B8820816) has been described as a one-electron-transfer process involving radical-cations as reactive intermediates, rather than a simple polycondensation. researchgate.net This mechanism could be relevant for the polymerization of a dithiol derived from the title compound. The incorporation of sulfur-containing linkages, such as thioethers, into polymer backbones can endow the resulting materials with special features and properties. researchgate.net

A hypothetical polymerization scheme is outlined below:

| Step | Reaction | Purpose |

| 1. Demethylation | (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) → (2,3-Difluoro-1,4-phenylene)dithiol | Creation of reactive thiol monomer |

| 2. Polycondensation | (2,3-Difluoro-1,4-phenylene)dithiol + Dihaloarene (e.g., 1,4-Dichlorobenzene) | Formation of poly(phenylene thioether) backbone |

This table outlines a potential, generalized pathway to polymer synthesis.

Role of Methylsulfone as a Leaving Group in Polymer Synthesis

The synthesis of high-performance polymers often relies on step-growth polymerization reactions, with nucleophilic aromatic substitution (SNAr) being a particularly versatile method for constructing poly(arylene ether)s and related structures. The efficiency of these polymerizations is highly dependent on the nature of the leaving group on the aromatic monomer. While halogens, especially fluorine, are conventional leaving groups, research has explored other functionalities, including the methylsulfone (–SO₂CH₃) group.

In the context of the compound (2,3-Difluoro-1,4-phenylene)bis(methylsulfane), for the methylsulfone group to function as a leaving group in polymer synthesis, it must first be present on the aromatic ring. This necessitates the oxidation of the methylthio (–SCH₃) groups of the parent compound to methylsulfonyl (–SO₂CH₃) groups, yielding (2,3-Difluoro-1,4-phenylene)bis(methylsulfone).

| Chemical Compound | Structure |

|---|---|

| (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) |  |

| (2,3-Difluoro-1,4-phenylene)bis(methylsulfone) |  |

The resulting monomer, (2,3-Difluoro-1,4-phenylene)bis(methylsulfone), possesses two potential leaving groups for SNAr polymerization: the fluorine atoms and the methylsulfone groups. The viability of the methylsulfone group as a leaving group in this specific context is governed by several factors inherent to SNAr reaction mechanisms.

The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. In the case of (2,3-Difluoro-1,4-phenylene)bis(methylsulfone), both the fluorine atoms and the methylsulfone groups are potent electron-withdrawing groups, which would activate the ring towards nucleophilic attack.

While fluorine is a highly effective leaving group in SNAr polymerizations due to its high electronegativity which strongly polarizes the carbon-fluorine bond, the methylsulfone group can also be displaced. The utility of the methylsulfone group as a leaving group has been demonstrated in the synthesis of hyperbranched poly(arylene pyrimidine (B1678525) ether)s, for instance, from 4,6-dichloro-2-(methylsulfonyl)pyrimidine. rsc.org In such systems, the methylsulfone group is activated by the electron-deficient pyrimidine ring.

For (2,3-Difluoro-1,4-phenylene)bis(methylsulfone), a hypothetical polymerization with a bisphenol would proceed via the displacement of either the fluorine atoms or the methylsulfone groups. The regioselectivity of the substitution would depend on the relative activation of the different positions on the aromatic ring and the inherent leaving group ability of fluoride (B91410) versus the methylsulfonate anion.

A proposed polymerization reaction is depicted below:

| Reactants | Product |

|---|---|

| n (2,3-Difluoro-1,4-phenylene)bis(methylsulfone) + n Bisphenol | Poly(arylene ether sulfone) |

In a competitive scenario, the fluorine atoms are generally considered better leaving groups than sulfone groups in many SNAr reactions. However, the strong electron-withdrawing nature of the adjacent methylsulfone group could potentially enhance the leaving group ability of the other methylsulfone group. Detailed kinetic studies would be necessary to determine the precise reactivity and selectivity.

Should the methylsulfone group act as the leaving group, the resulting polymer would incorporate the fluorine atoms into the polymer backbone, which can impart desirable properties such as increased thermal stability and altered solubility. Conversely, if the fluorine atoms are displaced, the methylsulfone groups would remain as pendant groups on the polymer chain, significantly influencing the polymer's properties, such as its polarity and glass transition temperature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount for the advancement of research on (2,3-Difluoro-1,4-phenylene)bis(methylsulfane). Current synthetic strategies for similar aryl thioethers often rely on traditional cross-coupling reactions, which can sometimes be limited by harsh reaction conditions or the need for expensive catalysts. taylorandfrancis.com Future research will likely focus on overcoming these limitations.

One promising direction is the exploration of C-H activation/functionalization strategies. This approach would enable the direct introduction of the methylthio groups onto a 2,3-difluorobenzene precursor, obviating the need for pre-functionalized starting materials and improving atom economy.

Another area of interest is the development of novel catalytic systems . This could involve the use of more abundant and less toxic metals as catalysts, or even metal-free catalytic systems, to promote the C-S bond formation. Photocatalysis and electrochemistry are also emerging as powerful tools in organic synthesis and could offer milder and more selective routes to (2,3-Difluoro-1,4-phenylene)bis(methylsulfane). For instance, photoinduced radical reactions using electron donor-acceptor complexes have shown promise in the synthesis of aryl thioether compounds. researchgate.net

Furthermore, the use of alternative sulfur sources is an area ripe for exploration. Instead of relying on volatile and odorous thiols, researchers are investigating the use of odorless and more stable reagents like xanthates or thiourea (B124793) as thiol surrogates. taylorandfrancis.commdpi.com A one-pot synthesis of difluoromethyl thioethers from thiourea has been successfully developed, suggesting the potential for similar strategies for methyl thioethers. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | Improved atom economy, reduced waste | Development of selective catalysts |

| Novel Catalysis | Lower cost, reduced toxicity, milder conditions | Exploration of earth-abundant metals, photocatalysis, electrochemistry |

| Alternative Sulfur Sources | Odorless, more stable reagents | Use of xanthates, thiourea, and other thiol surrogates |

Development of Advanced Materials for Specific Applications

The unique combination of fluorine and sulfur atoms in (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) suggests its potential for use in a variety of advanced materials. Fluorinated aromatic compounds are known to possess desirable properties such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. man.ac.uk

A key area of future research will be the incorporation of this compound as a building block in organic electronic materials . The electron-withdrawing nature of the fluorine atoms can influence the energy levels of the molecule, making it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research could focus on synthesizing polymers or small molecules containing the (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) moiety and evaluating their photophysical and electronic properties. Partly fluorinated poly(phthalazinone ether)s have been investigated for passive optical waveguides, indicating the potential of fluorinated polymers in optical applications. researchgate.net

Another potential application lies in the development of high-performance polymers . The introduction of fluorine can enhance the thermal stability and chemical resistance of polymers. Research could explore the polymerization of monomers derived from (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) to create novel fluorinated poly(aryl thioether)s with superior properties. Organocatalyzed synthesis has emerged as a highly efficient route to fluorinated poly(aryl thioethers). researchgate.net

The presence of sulfur also opens up possibilities for creating materials with interesting coordination chemistry . The sulfur atoms can act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in catalysis, gas storage, and sensing. The fluorination of ligands has been shown to be an excellent strategy for producing important physicochemical improvements in metal complexes. rsc.org

| Material Type | Potential Application | Research Focus |

| Organic Electronics | OLEDs, OPVs, OFETs | Synthesis of polymers and small molecules, characterization of electronic properties |

| High-Performance Polymers | Thermally stable and chemically resistant materials | Polymerization of derived monomers, evaluation of material properties |

| Coordination Polymers/MOFs | Catalysis, gas storage, sensing | Synthesis and characterization of metal complexes |

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches

A thorough understanding of the structure-property relationships of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) is crucial for its rational design into functional materials. Future research will benefit greatly from an integrated approach that combines experimental characterization with computational modeling.

Computational studies , using methods such as density functional theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and reactivity. These calculations can help to predict its optical and electronic properties, as well as to elucidate the mechanisms of its synthesis and potential reactions. Computational studies have been successfully used to investigate the thermochemistry of organophosphorus compounds, demonstrating the power of these methods. researchgate.netresearchgate.net

Advanced spectroscopic and crystallographic techniques will be essential for experimental validation of the computational predictions. X-ray crystallography can provide precise information about the molecule's solid-state structure and intermolecular interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will be crucial for confirming the structure and purity of synthesized compounds. Integrating computational and experimental workflows has been shown to accelerate the discovery of organic materials. nih.gov

By combining computational and experimental data, researchers can build a comprehensive picture of the fundamental properties of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) and its derivatives. This knowledge will be invaluable for guiding the design of new materials with tailored properties.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing importance of sustainable chemistry, future research on (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) will undoubtedly focus on developing environmentally benign synthetic methods. The principles of green chemistry, such as the use of renewable feedstocks, the reduction of waste, and the use of safer solvents and reagents, will be key considerations.

One area of focus will be the development of catalytic reactions that proceed under mild conditions and with high efficiency. This will minimize energy consumption and the formation of byproducts. The use of water as a solvent, wherever possible, is another important green chemistry goal. A green synthesis of aryl thioethers has been reported using a copper-catalyzed C-S coupling reaction in water. researchgate.net

The development of one-pot or tandem reaction sequences can also contribute to a greener synthesis by reducing the number of purification steps and the amount of solvent used. A rapid and simple method for the synthesis of diarylmethyl thioethers has been developed via a DABCO-catalyzed 1,6-conjugate addition reaction. nih.gov

Furthermore, a life cycle assessment approach could be applied to evaluate the environmental impact of different synthetic routes to (2,3-Difluoro-1,4-phenylene)bis(methylsulfane). This would allow for a more holistic assessment of the sustainability of the chemical process.

| Green Chemistry Principle | Application in Synthesis |

| Use of Catalysis | Development of efficient, recyclable catalysts for C-S bond formation |

| Safer Solvents | Exploration of water or other benign solvents |

| Atom Economy | C-H activation and one-pot reactions to minimize waste |

| Energy Efficiency | Development of reactions that proceed at lower temperatures and pressures |

Q & A

Basic: What synthetic strategies are effective for preparing (2,3-Difluoro-1,4-phenylene)bis(methylsulfane)?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions on fluorinated aromatic precursors. For example:

- Step 1: Start with 2,3-difluoro-1,4-dibromobenzene as the core.

- Step 2: React with methylthiolate ions (CH₃S⁻) under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C .

- Validation: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and hexane/ethyl acetate gradients.

Key Considerations:

- Fluorine’s electron-withdrawing effect activates the aromatic ring for substitution.

- Competing side reactions (e.g., over-substitution) are minimized by controlling stoichiometry and reaction time.

Basic: How can spectroscopic techniques confirm the structure of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane)?

Answer:

A multi-technique approach is required:

- NMR:

- MS: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis (e.g., monoclinic system with space group P2₁/c) can resolve bond lengths and angles .

Advanced: What role does (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) play in organic electronic materials?

Answer:

The compound’s electron-deficient aromatic core and sulfur-based substituents make it a candidate for:

- n-Type Semiconductors: Fluorine and methylsulfane groups lower the LUMO energy, enhancing electron transport in organic solar cells (OSCs) .

- Charge-Transport Layers: In OSCs, derivatives of this compound improve power conversion efficiency (PCE) by reducing recombination losses. For example, thiophene-functionalized analogs achieve PCEs >10% .

Experimental Design:

- Optoelectronic Characterization: Use cyclic voltammetry (CV) to determine HOMO/LUMO levels.

- Device Fabrication: Optimize thin-film morphology via spin-coating under controlled humidity.

Advanced: How do steric and electronic effects influence the reactivity of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) in cross-coupling reactions?

Answer:

- Steric Effects: The methylsulfane groups hinder access to the aromatic core, limiting reactivity in Buchwald-Hartwig amination or Suzuki-Miyaura couplings.

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring, requiring strong catalysts (e.g., Pd(PPh₃)₄ with SPhos ligands) for C–C bond formation .

Data Contradiction Analysis:

- Some studies report successful coupling at elevated temperatures (120°C), while others observe decomposition. This discrepancy may arise from solvent choice (e.g., DMF vs. toluene) or catalyst loading .

Advanced: Can computational methods predict the optoelectronic properties of (2,3-Difluoro-1,4-phenylene)bis(methylsulfane)?

Answer:

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) provide insights into:

- Frontier Molecular Orbitals: Predict band gaps and charge distribution.

- Nonlinear Optical (NLO) Properties: High hyperpolarizability values suggest potential in photonics.

Validation:

Advanced: How does (2,3-Difluoro-1,4-phenylene)bis(methylsulfane) perform in lithium-ion battery applications?

Answer:

As a redox-active material, it can act as a positron acceptor in cathodes:

- Working Mechanism: The sulfur groups facilitate lithium-ion coordination, enhancing ionic conductivity.

- Performance Metrics: Derivatives like Li₂-PDFSA achieve redox potentials >4 V vs. Li/Li⁺, but capacity fades due to polysulfide dissolution .

Mitigation Strategy:

- Encapsulate the compound in conductive matrices (e.g., graphene oxide) to stabilize cycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.